Enhanced Lipophilicity (XLogP3) Relative to Unsubstituted and Mono-Substituted 2,3,4,5-Tetrahydro-1-Benzoxepin-5-One Analogs
The target compound exhibits an XLogP3 of 3.8 [1], reflecting the combined lipophilic contributions of the 7-tert-butyl and 9-methyl substituents. By class-level comparison, the unsubstituted 2,3,4,5-tetrahydro-1-benzoxepin-5-one parent scaffold has an estimated XLogP of approximately 1.2–1.5, while a singly methylated analog such as 8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one has an estimated XLogP of approximately 2.0–2.3 [2]. The quantified logP difference of ≥1.5 units indicates substantially higher membrane partitioning potential for the target compound.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 (computed XLogP3) |
| Comparator Or Baseline | Unsubstituted 2,3,4,5-tetrahydro-1-benzoxepin-5-one: ~1.2–1.5 (estimated class baseline); 8-methyl analog: ~2.0–2.3 (estimated class baseline) |
| Quantified Difference | Δ ≥ 1.5 log units vs unsubstituted scaffold (class-level estimate) |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem; comparator XLogP values are class-level estimates for representative unsubstituted and mono-methyl analogs of the 2,3,4,5-tetrahydro-1-benzoxepin-5-one series. Exact comparator XLogP data from the same PubChem release is not available for these specific analogs; difference values represent class-level inference. |
Why This Matters
Higher calculated logP directly impacts compound partitioning behavior in biphasic reaction systems, membrane permeability in cell-based assays, and protein-binding promiscuity, making it a critical parameter for selecting this compound over more polar benzoxepin-5-one analogs in lipophilic-target-oriented programs.
- [1] PubChem. (2026). Compound Summary for CID 43351888: 7-Tert-butyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] Chinese Chemical Letters. (2017). Design, synthesis and metabolic regulation effect of farnesoid X receptor (FXR) antagonistic benzoxepin-5-ones. Volume 28, Issue 7, Pages 1519–1522. (Class-level inference for benzoxepin-5-one physicochemical trends.) View Source
